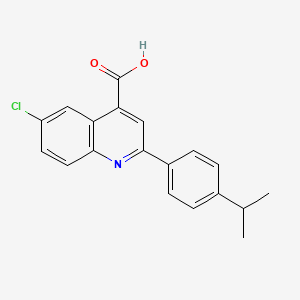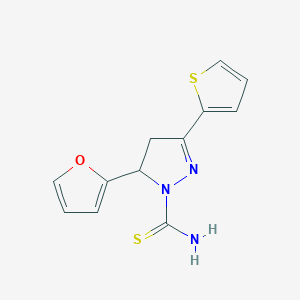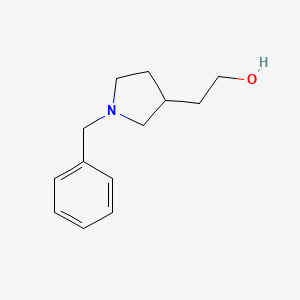
2-(1-Benzylpyrrolidin-3-yl)ethanol
Descripción general
Descripción
2-(1-Benzylpyrrolidin-3-yl)ethanol is a compound that can be inferred to have a benzyl group attached to a pyrrolidine ring, which is further linked to an ethanol moiety. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related benzyl and ethanol structures, which can be useful in understanding the properties and reactivity of 2-(1-Benzylpyrrolidin-3-yl)ethanol.
Synthesis Analysis
The synthesis of benzyl ethers, which are structurally related to 2-(1-Benzylpyrrolidin-3-yl)ethanol, can be achieved using a stable, neutral organic salt such as 2-benzyloxy-1-methylpyridinium triflate. This salt has been shown to convert alcohols into benzyl ethers upon warming, suggesting that a similar approach could potentially be used for synthesizing 2-(1-Benzylpyrrolidin-3-yl)ethanol by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(1-Benzylpyrrolidin-3-yl)ethanol, such as the uranyl complex with ethanol coordination, reveals that ethanol can act as a ligand, coordinating to metal centers. This indicates that the ethanol part of 2-(1-Benzylpyrrolidin-3-yl)ethanol could potentially engage in similar interactions, depending on the context and presence of suitable metal ions .
Chemical Reactions Analysis
The reactivity of benzyl-related compounds can vary significantly depending on the substituents and the reaction conditions. For instance, the presence of electron-withdrawing or electron-releasing groups on the phenyl ring can influence the antimicrobial activity of synthesized compounds, as seen in the study of substituted benzodiazepines . This suggests that the electronic nature of the substituents on the benzyl group in 2-(1-Benzylpyrrolidin-3-yl)ethanol could affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 2-(1-Benzylpyrrolidin-3-yl)ethanol, they do offer insights into the properties of structurally related compounds. For example, the crystal structure of a uranyl complex with ethanol suggests that ethanol-containing compounds can participate in hydrogen bonding, which could influence the solubility and boiling point of 2-(1-Benzylpyrrolidin-3-yl)ethanol . Additionally, the benzylation of alcohols to form ethers implies that the benzyl group in 2-(1-Benzylpyrrolidin-3-yl)ethanol could make it less polar and more lipophilic compared to its corresponding alcohol .
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity
Research indicates the synthesis of novel alcohols based on benzo[c]phenanthrene structures, like 1-(benzo[c]phenanthren-2-yl)ethanol, demonstrating significant cytotoxicity against human carcinoma cell lines (Guédouar, Hassine, & Aloui, 2018).
Antimicrobial Properties
A study on the synthesis of various compounds, including 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, revealed good antibacterial and antifungal activities, highlighting the potential for antimicrobial applications (Kottapalle & Shinde, 2021).
Chemical Protection and Polymer Research
2-(Pyridin-2-yl)ethanol is found to be an effective protecting group for carboxylic acids in polymer chemistry, suggesting similar potential for 2-(1-Benzylpyrrolidin-3-yl)ethanol in related fields (Elladiou & Patrickios, 2012).
Green Synthesis and Biocatalysis
In green chemistry, biocatalysis was used for synthesizing enantiopure (S)-1-(benzofuran-2-yl)ethanol, which could be paralleled in the synthesis of similar compounds like 2-(1-Benzylpyrrolidin-3-yl)ethanol (Şahin, 2019).
Catalytic Applications
Research into the enantioselective addition of phenylacetylene to ketones using chiral amino alcohols, such as (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, suggests potential catalytic applications for 2-(1-Benzylpyrrolidin-3-yl)ethanol (Ding et al., 2006).
Antimicrobial Screening of Derivatives
Studies on benzofuran derivatives, akin to 2-(1-Benzylpyrrolidin-3-yl)ethanol, demonstrate significant antimicrobial properties, suggesting potential pharmaceutical applications (Idrees, Kola, & Siddiqui, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOKJZAQCLKPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392061 | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpyrrolidin-3-yl)ethanol | |
CAS RN |
95198-68-8 | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





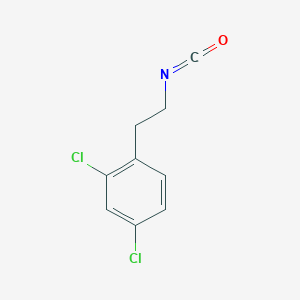

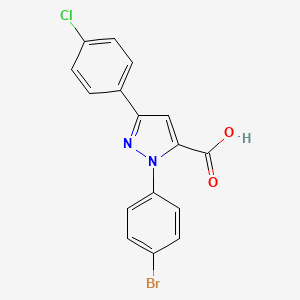
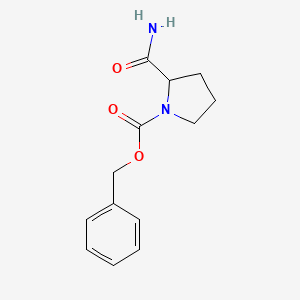
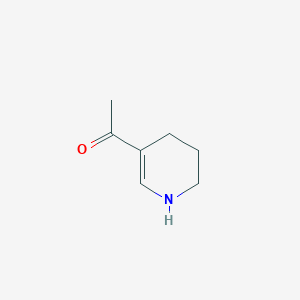
![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
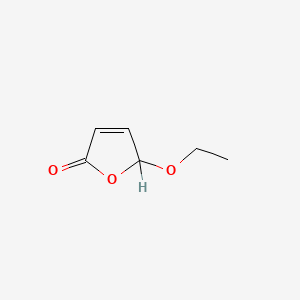
![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)
![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

